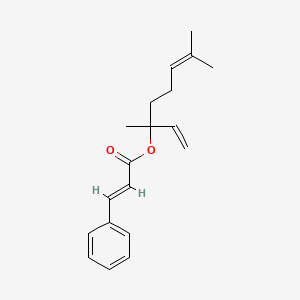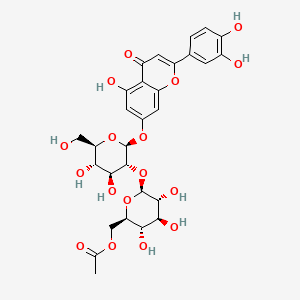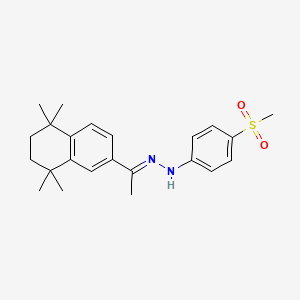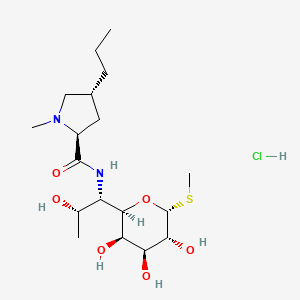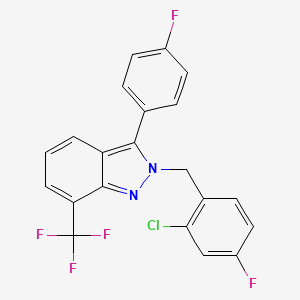
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
概要
説明
Compounds like this one belong to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a benzene ring fused to an azole ring. The azole ring is a five-membered ring with two nitrogen atoms and a nitrogen atom at the 1-position .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acids or their derivatives, which can react with aryl halides in the presence of a base and a catalyst to form new carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the molecule, their connectivity, and their spatial arrangement .Chemical Reactions Analysis
The chemical reactions of such compounds can be influenced by the presence of functional groups, the electronic properties of the substituents, and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted based on their structure. For example, the presence of fluorine atoms can increase the compound’s stability and change its reactivity. The presence of a benzyl group can increase the compound’s lipophilicity, which can affect its solubility and its ability to cross biological membranes .科学的研究の応用
Restricting Flavivirus Replication
LXR-623 has been found to restrict the replication of flaviviruses . Flaviviruses are known for causing significant illness and death worldwide, including diseases transmitted by mosquitoes such as Zika virus (ZIKV) and dengue virus, and those transmitted by ticks . The compound impaired the replication of both ZIKV and Powassan virus (POWV) in a human neuroblastoma SK-N-SH cell line . The LXR-623 resulted in failure of the viruses to induce ER expansion and elaborate vesicle formation, suggesting that the efflux of cholesterol was part of the antiviral mechanism .
Activation of Antiviral Factors
In addition to restricting flavivirus replication, LXR-623 also contributes to the mechanism of virus suppression by increasing the expression of mRNAs encoding for the antiviral cytokines CXCL10, RANTES, and IFN1β .
Targeting Liver X Receptor (LXR)
LXR-623 is an agonist of the Liver X Receptor (LXR), a nuclear receptor family closely related to other nuclear receptors such as PPARs, FXR, and RXR . LXRs have been linked to the development of many diseases, including metabolic diseases . Several LXR agonists have been discovered, but none of the agonists have entered human use due to undesirable side effects .
Potential Pharmacotherapeutic Approaches
The pharmacological modification of LXRs by small molecules like LXR-623 may offer pharmacotherapeutic approaches for disease intervention . After conducting molecular docking analysis and in silico searches, T0901317 and AZ876 were selected for additional screening because they showed the highest affinity for LXR-α and LXR-β .
In-silico Studies and Screening
In-silico studies, screening, molecular docking, and chemico-pharmacokinetic analysis were performed on LXR-623 . This led to the identification of two new and ten previously reported small molecules with potential for oral administration that target LXR-α and LXR-β .
Tumor Suppression
LXR-623 has been associated with tumor suppression . In a study using the lncRNA microarray to evaluate the differentially expressed genes regulated by LXR-623 in MDA-MB-231 cells, significant changes in the expressions of 943 human lncRNAs were observed .
作用機序
Target of Action
LXR-623, also known as 2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, LXR623, or WAY-252623, primarily targets the Liver X Receptors (LXRs) which are members of the nuclear receptor superfamily of ligand-dependent transcription factors . LXRα is predominantly expressed in metabolic tissues, whereas LXRβ is ubiquitously expressed . LXRs play a crucial role in cholesterol transport, glucose metabolism, and the modulation of inflammatory responses .
Mode of Action
LXR-623 acts as a partial agonist at LXRα and a full agonist at LXRβ . Upon ligand binding, LXRs regulate the expression of target genes involved in lipid metabolism, cholesterol homeostasis, and immune responses . Known LXR ligands include oxysterols and natural and synthetic agonists which upregulate LXR transcriptional activity and target gene expression .
Biochemical Pathways
LXRs regulate transport proteins, including ABCA1 and ABCG1, which promote reverse cholesterol transport (transport of cholesterol from peripheral tissues to the liver) . This regulation affects pathways that are commonly reprogrammed during carcinogenesis . The activation of LXRs leads to increased efflux of cholesterol from cells and consequent disturbances in membrane biogenesis .
Pharmacokinetics
LXR-623 is absorbed rapidly with peak concentrations (Cmax) achieved at approximately 2 hours. The Cmax and area under the concentration-time curve increase in a dose-proportional manner. The mean terminal disposition half-life is between 41 and 43 hours independently of dose .
Result of Action
LXR-623 significantly inhibits the proliferation and induces apoptosis and cell cycle arrest at S phase in breast cancer cells in a concentration- and time-dependent manner . It impairs flavivirus replication by stimulating cellular antiviral factors . In a glioblastoma mouse model, LXR-623 shows brain penetration and causes tumor regression, reducing cholesterol and inducing cell death .
Action Environment
The action of LXR-623 is influenced by the cellular environment. For instance, normal brain cell insensitivity to LXR-623 may be due to reliance on endogenous synthesis of cholesterol and intact negative feedback through synthesis of endogenous oxysterols
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWWJENKIMRJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026016 | |
| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole | |
CAS RN |
875787-07-8 | |
| Record name | LX-623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875787078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 875787-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LX-623 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W82FEU838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


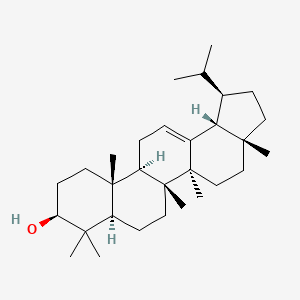


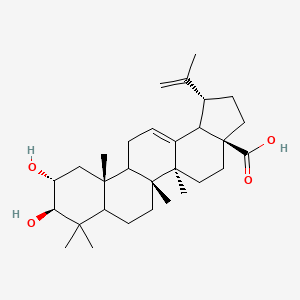
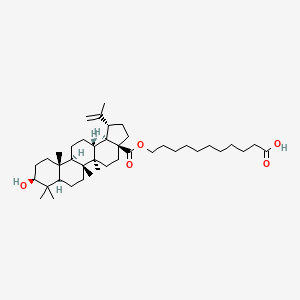

![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)
